4-Chloro-1-isoquinolinyl phenyl ether
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-isoquinolinyl phenyl ether typically involves the reaction of 4-chloroisoquinoline with phenol in the presence of a base. The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3). The reaction is carried out under reflux conditions to facilitate the formation of the ether bond .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-isoquinolinyl phenyl ether can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the isoquinoline ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the isoquinoline ring.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where the phenyl ether moiety can be further functionalized.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoquinoline derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Chloro-1-isoquinolinyl phenyl ether has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and oncological pathways.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is employed in studies investigating the interactions of isoquinoline derivatives with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 4-chloro-1-isoquinolinyl phenyl ether involves its interaction with molecular targets such as enzymes and receptors. The isoquinoline moiety can intercalate with DNA or inhibit enzyme activity, while the phenyl ether group can enhance binding affinity and specificity. The exact pathways and targets depend on the specific application and derivative of the compound .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-1-phenoxyisoquinoline: A closely related compound with similar structural features.
Quinoline Derivatives: Compounds like chloroquine and quinine, which also contain the quinoline moiety and have significant biological activity.
Isoquinoline Derivatives: Compounds such as berberine and papaverine, known for their medicinal properties.
Uniqueness
4-Chloro-1-isoquinolinyl phenyl ether is unique due to its combination of isoquinoline and phenyl ether moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, distinguishing it from other similar compounds .
Properties
CAS No. |
69716-17-2 |
---|---|
Molecular Formula |
C15H10ClNO |
Molecular Weight |
255.70 g/mol |
IUPAC Name |
4-chloro-1-phenoxyisoquinoline |
InChI |
InChI=1S/C15H10ClNO/c16-14-10-17-15(13-9-5-4-8-12(13)14)18-11-6-2-1-3-7-11/h1-10H |
InChI Key |
KVYWDUOQRAUGBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC=C(C3=CC=CC=C32)Cl |
Origin of Product |
United States |
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